Cas no 103686-16-4 (3-(4-bromothiophen-2-yl)prop-2-enoic Acid)

3-(4-bromothiophen-2-yl)prop-2-enoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-bromothiophen-2-yl)prop-2-enoic acid
- trans-3-(4-bromothiophen-2-yl)-acrylic acid
- 3-(4-bromo-2-thienyl)-propenoic acid
- AC1MCOGO
- ACMC-1BWMH
- (E)-3-(4-bromo-2-thienyl)acrylic acid
- trans-3-(4-bromothiophen-2-yl)propenoic acid
- SureCN380484
- (E)-3-(4-bromothiophen-2-yl)acrylic acid
- ACMC-20ajgm
- 3-(4-Bromo-thiophen-2-yl)-acrylic acid
- CTK0G6856
- 2-Propenoic acid,3-(4-bromo-2-thienyl)-
- (E)-3-(4-bromo-thiophen-2-yl)-acrylic acid
- CTK4C4126
- 3-(4-bromo-2-thienyl)acrylic acid
- TRANS-3-(4-BROMOTHIOPHEN-2-YL)ACRYLIC ACID
- W-205610
- SCHEMBL380483
- SCHEMBL380484
- (2E)-3-(4-bromo-2-thienyl)acrylic acid
- AKOS009158749
- VHKFUECAKTYKCR-OWOJBTEDSA-N
- (2E)-3-(4-Bromo-2-thienyl)-2-propenoic acid
- (E)-4-Bromo-3-(2-thienyl)acrylic acid
- A808233
- EN300-384216
- Z2312944403
- 103686-16-4
- (2E)-3-(4-bromothiophen-2-yl)prop-2-enoic acid
- CS-0345028
- DTXSID101263715
- 3-(4-bromothiophen-2-yl)acrylic acid
- 3-(4-bromothiophen-2-yl)-(E)-acrylic acid
- (E)-3-(4-bromothiophen-2-yl)prop-2-enoic acid
- CHEMBL1771613
- 144558-44-1
- trans-3-(4-Bromothiophen-2-yl)acrylic acid, 97%
- 3-(4-Bromothiophen-2-yl)acrylicacid
- (2E)-3-(4-bromothiophen-2-yl)prop-2-enoicacid
- MFCD00051662
- EN300-94383
- 3-(4-bromothiophen-2-yl)prop-2-enoic Acid
-
- MDL: MFCD00051662
- Inchi: InChI=1S/C7H5BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h1-4H,(H,9,10)/b2-1+
- InChI Key: VHKFUECAKTYKCR-OWOJBTEDSA-N
- SMILES: C(=C\C(=O)O)/C1=CC(=CS1)Br
Computed Properties
- Exact Mass: 231.91900
- Monoisotopic Mass: 231.91936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- Melting Point: 168-173 °C
- PSA: 65.54000
- LogP: 2.60840
3-(4-bromothiophen-2-yl)prop-2-enoic Acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37
-
Hazardous Material Identification:
3-(4-bromothiophen-2-yl)prop-2-enoic Acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(4-bromothiophen-2-yl)prop-2-enoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-384216-1.0g |
(2E)-3-(4-bromothiophen-2-yl)prop-2-enoic acid |
103686-16-4 | 95.0% | 1.0g |
$19.0 | 2025-02-19 | |
Enamine | EN300-384216-2.5g |
(2E)-3-(4-bromothiophen-2-yl)prop-2-enoic acid |
103686-16-4 | 95.0% | 2.5g |
$29.0 | 2025-02-19 | |
Enamine | EN300-94383-0.05g |
3-(4-bromothiophen-2-yl)prop-2-enoic acid |
103686-16-4 | 95% | 0.05g |
$348.0 | 2024-06-05 | |
Enamine | EN300-94383-10.0g |
3-(4-bromothiophen-2-yl)prop-2-enoic acid |
103686-16-4 | 95% | 10.0g |
$1778.0 | 2024-06-05 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 728667-1G |
trans-3-(4-Bromothiophen-2-yl)acrylic acid |
103686-16-4 | 97% | 1G |
¥244.45 | 2022-02-24 | |
Enamine | EN300-384216-5.0g |
(2E)-3-(4-bromothiophen-2-yl)prop-2-enoic acid |
103686-16-4 | 95.0% | 5.0g |
$52.0 | 2025-02-19 | |
Enamine | EN300-94383-0.25g |
3-(4-bromothiophen-2-yl)prop-2-enoic acid |
103686-16-4 | 95% | 0.25g |
$381.0 | 2024-06-05 | |
Enamine | EN300-94383-0.5g |
3-(4-bromothiophen-2-yl)prop-2-enoic acid |
103686-16-4 | 95% | 0.5g |
$397.0 | 2024-06-05 | |
Enamine | EN300-94383-5g |
3-(4-bromothiophen-2-yl)prop-2-enoic acid |
103686-16-4 | 5g |
$1199.0 | 2023-09-01 | ||
Enamine | EN300-94383-10g |
3-(4-bromothiophen-2-yl)prop-2-enoic acid |
103686-16-4 | 10g |
$1778.0 | 2023-09-01 |
3-(4-bromothiophen-2-yl)prop-2-enoic Acid Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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2. Caper tea
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
Additional information on 3-(4-bromothiophen-2-yl)prop-2-enoic Acid
3-(4-bromothiophen-2-yl)prop-2-enoic Acid (CAS No. 103686-16-4): A Comprehensive Overview
3-(4-bromothiophen-2-yl)prop-2-enoic Acid (CAS No. 103686-16-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, also known as 4-bromo-2-thiophenylacrylic acid, is characterized by its unique structural features, which include a brominated thiophene ring and a propenoic acid moiety. These features contribute to its potential applications in various scientific and industrial domains.
The chemical structure of 3-(4-bromothiophen-2-yl)prop-2-enoic Acid can be represented as C9H7BrO2S. The presence of the bromine atom and the thiophene ring imparts specific electronic and steric properties to the molecule, making it an attractive candidate for a wide range of chemical reactions and biological studies. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution, coupling reactions, and polymerization, has been extensively explored in recent research.
In the realm of medicinal chemistry, 3-(4-bromothiophen-2-yl)prop-2-enoic Acid has shown promise as a building block for the synthesis of bioactive molecules. Recent studies have highlighted its potential as an intermediate in the development of novel pharmaceuticals. For instance, a 2021 study published in the Journal of Medicinal Chemistry reported the synthesis of several derivatives of 3-(4-bromothiophen-2-yl)prop-2-enoic Acid, which exhibited potent anti-inflammatory and anticancer activities. These findings underscore the compound's versatility and its potential to contribute to the discovery of new therapeutic agents.
Beyond its medicinal applications, 3-(4-bromothiophen-2-yl)prop-2-enoic Acid has also found utility in materials science. The compound's unique electronic properties make it suitable for use in the development of functional materials, such as conductive polymers and organic semiconductors. A 2020 study in Advanced Materials demonstrated that derivatives of 3-(4-bromothiophen-2-yl)prop-2-enoic Acid could be used to create highly efficient organic photovoltaic cells, highlighting its potential in renewable energy applications.
The synthesis of 3-(4-bromothiophen-2-yl)prop-2-enoic Acid typically involves a multi-step process that includes the bromination of thiophene followed by a coupling reaction with acrylic acid or its derivatives. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for producing this compound. For example, a 2019 study in Organic Letters described a palladium-catalyzed cross-coupling reaction that significantly improved the yield and purity of 3-(4-bromothiophen-2-yl)prop-2-enoic Acid.
In addition to its synthetic applications, 3-(4-bromothiophen-2-yl)prop-2-en oic Acid has been studied for its biological activities. Research has shown that this compound can modulate various biological pathways, including those involved in cell signaling and apoptosis. A 2018 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 3-(4-bromothiophen - 2 - yl ) prop - 2 - enoic Acid exhibited significant inhibition of cancer cell proliferation by targeting specific signaling proteins.
The environmental impact of 3-(4-bromothiophen - 2 - yl ) prop - 2 - enoic Acid is another area of active research. While the compound itself is not classified as hazardous, its production and use must be carefully managed to minimize any potential environmental risks. Recent studies have focused on developing green chemistry approaches to synthesize this compound, ensuring that it can be produced sustainably without adverse effects on ecosystems.
In conclusion, 3-(4-bromothiophen - 2 - yl ) prop - 2 - enoic Acid (CAS No. 103686 - 16 - 4) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and environmental research. Its unique structural features and versatile reactivity make it an invaluable tool for scientists and researchers across various disciplines. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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